## A Guide to $\delta^{34}$ S Notation and the Vienna Canyon **Diablo Troilite (VCDT) Standard**

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This technical quide provides a comprehensive overview of delta-34S ( $\delta^{34}$ S) notation, the Vienna Canyon Diablo Troilite (VCDT) international standard, and the analytical methodologies used for sulfur isotope analysis. Tailored for researchers, scientists, and professionals in drug development, this document details the fundamental principles, experimental protocols, and data interpretation relevant to the application of sulfur isotope analysis in scientific research.

### Introduction to $\delta^{34}$ S Notation

Stable isotope analysis is a powerful tool for tracing the origin and transformation of substances in various scientific fields. Sulfur has four stable isotopes: 32S (94.93%), 33S (0.76%), <sup>34</sup>S (4.29%), and <sup>36</sup>S (0.02%).[1] The relative abundance of these isotopes can vary in natural and synthetic materials due to kinetic and equilibrium fractionation processes.[1]

 $\delta^{34}$ S notation is a standardized method for expressing the variation in the ratio of the two most abundant sulfur isotopes, <sup>34</sup>S and <sup>32</sup>S, in a sample relative to a standard.[1][2] The notation is defined by the following formula:

$$\delta^{34}$$
S (‰) = [(R sample / R standard) - 1] \* 1000

#### Where:

- R\_sample is the ratio of the abundances of <sup>34</sup>S to <sup>32</sup>S in the sample (<sup>34</sup>S/<sup>32</sup>S).
- R standard is the corresponding ratio in the international standard.[1][2]



The resulting  $\delta^{34}$ S value is expressed in parts per thousand (‰), also referred to as "per mil." A positive  $\delta^{34}$ S value indicates that the sample is enriched in the heavier isotope ( $^{34}$ S) relative to the standard, while a negative value signifies depletion.

### The Vienna Canyon Diablo Troilite (VCDT) Standard

The primary reference standard for  $\delta^{34}$ S measurements is the Vienna Canyon Diablo Troilite (VCDT).[1][2] Historically, the Canyon Diablo Troilite (CDT), a sulfide mineral (FeS) from a meteorite, was used as the standard and was assigned a  $\delta^{34}$ S value of 0‰.[1] However, the CDT was later found to be isotopically heterogeneous.[1]

To address this, the International Atomic Energy Agency (IAEA) established a new standard, Vienna-CDT (VCDT), based on an artificially prepared silver sulfide (Ag<sub>2</sub>S), IAEA-S-1, which was defined to have a  $\delta^{34}$ S value of -0.3% relative to the original CDT.[1] For practical purposes,  $\delta^{34}$ S values are reported relative to VCDT, which is defined as having a  $\delta^{34}$ S of 0%. [1][2]

# Quantitative Data: $\delta^{34}$ S Values of International Standards and Natural Materials

The  $\delta^{34}$ S values of various international standards and a range of natural and synthetic materials are crucial for calibration and data interpretation. The following tables summarize these values.

Table 1: δ<sup>34</sup>S Values of International Sulfur Isotope Standards

Standard	Material	Accepted δ³4S (VCDT, ‰)
IAEA-S-1	Silver Sulfide (Ag <sub>2</sub> S)	-0.3
IAEA-S-2	Silver Sulfide (Ag <sub>2</sub> S)	+22.62
IAEA-S-3	Silver Sulfide (Ag <sub>2</sub> S)	-32.49
IAEA-SO-5	Barium Sulfate (BaSO <sub>4</sub> )	+0.5
IAEA-SO-6	Barium Sulfate (BaSO <sub>4</sub> )	-34.05
NBS 127	Barium Sulfate (BaSO <sub>4</sub> )	+21.1



Table 2: Typical  $\delta^{34}$ S Values of Various Materials

Material Category	Specific Material	Typical δ³4S Range (VCDT, ‰)
Atmospheric	Atmospheric Deposition	-3 to +12
Geological	Marine Evaporites	+10 to +35
Pyrite	-45 to +50	
Modern Seawater Sulfate	~+21	_
Biological	Animal Tissues	-10 to +20
Plants	-5 to +15	
Anthropogenic	Fertilizers	-7 to +21
Detergents	-3.2 to +25.8	
Coal	-10 to +30	_
Pharmaceuticals	Sulfadimidine (example)	+0.5 to +2.1

## Experimental Protocols for δ<sup>34</sup>S Analysis

The most common method for  $\delta^{34}S$  analysis is Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS). This technique involves the conversion of sulfur in a sample to sulfur dioxide (SO<sub>2</sub>) gas, followed by the measurement of the isotopic ratios in a mass spectrometer. An alternative, high-precision method involves the conversion of sulfur to sulfur hexafluoride (SF<sub>6</sub>).

### Sample Preparation for Organic and Solid Materials

Proper sample preparation is critical for accurate  $\delta^{34}S$  analysis. The general steps are as follows:

• Drying: Samples must be thoroughly dried to remove any moisture, which can interfere with the analysis. This is typically done in an oven at 60-70°C for 24 hours or by freeze-drying.



- Homogenization: Solid samples are ground into a fine, homogeneous powder using a mortar
  and pestle or a ball mill. This ensures that the subsample taken for analysis is representative
  of the bulk sample.
- Weighing and Encapsulation: A precise amount of the dried, homogenized sample is weighed into a small tin capsule. The amount of sample required depends on its sulfur concentration, with the goal of obtaining a sufficient amount of SO<sub>2</sub> for analysis.

# $\delta^{34}$ S Analysis by Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)

The EA-IRMS workflow is as follows:

- Combustion: The encapsulated sample is dropped into a high-temperature (typically >1000°C) combustion furnace of the elemental analyzer. In the presence of excess oxygen, the sulfur in the sample is quantitatively converted to SO<sub>2</sub>.
- Reduction and Water Removal: The combustion products are then passed through a reduction furnace to remove excess oxygen and convert other sulfur oxides to SO<sub>2</sub>.
   Subsequently, a chemical or cryogenic trap removes any water vapor.
- Gas Chromatography: The resulting gases (SO<sub>2</sub>, CO<sub>2</sub>, N<sub>2</sub>) are separated using a gas chromatography column.
- Isotope Ratio Mass Spectrometry: The purified SO<sub>2</sub> gas is introduced into the ion source of the isotope ratio mass spectrometer. The SO<sub>2</sub> molecules are ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio. The detector measures the intensity of the ion beams corresponding to the different isotopologues of SO<sub>2</sub> (e.g., <sup>32</sup>S<sup>16</sup>O<sub>2</sub> and <sup>34</sup>S<sup>16</sup>O<sub>2</sub>), from which the <sup>34</sup>S/<sup>32</sup>S ratio is calculated.
- Data Calibration: The measured isotope ratios of the samples are calibrated against international standards (e.g., IAEA-S-1, IAEA-S-2, IAEA-S-3) to express the results in the  $\delta^{34}$ S notation relative to VCDT.

### The Sulfur Hexafluoride (SF<sub>6</sub>) Method







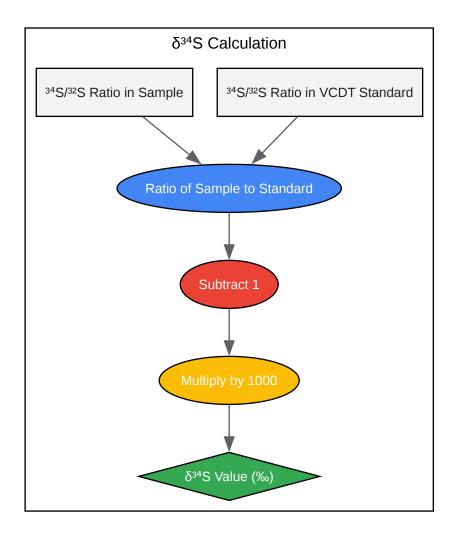
For high-precision measurements, particularly for determining the abundances of the minor sulfur isotopes (33S and 36S), the SF<sub>6</sub> method is employed.

- Conversion to SF<sub>6</sub>: The sulfur in the sample is converted to SF<sub>6</sub> gas through fluorination with reagents such as BrF<sub>5</sub> or CoF<sub>3</sub>. This is a more complex and hazardous procedure than the conversion to SO<sub>2</sub>.
- Purification: The SF<sub>6</sub> gas is purified cryogenically and/or by gas chromatography.
- Mass Spectrometry: The purified SF<sub>6</sub> is introduced into the mass spectrometer. Since
  fluorine is monoisotopic (<sup>19</sup>F), there are no isobaric interferences from oxygen isotopes,
  which can be a source of error in the SO<sub>2</sub> method. This allows for more precise and accurate
  measurements of the sulfur isotope ratios.

### **Visualizations**

The following diagrams illustrate the key concepts and workflows described in this guide.

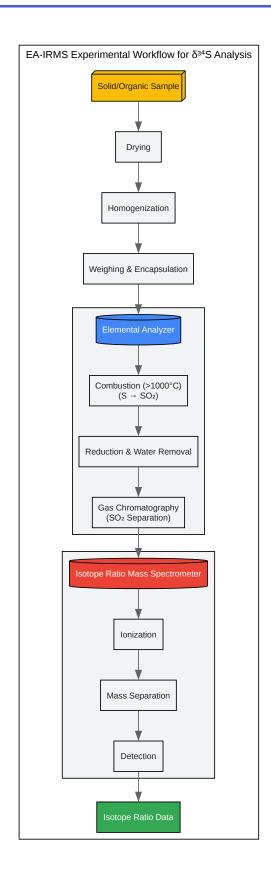




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Caption: Conceptual workflow of the  $\delta^{34}S$  calculation.

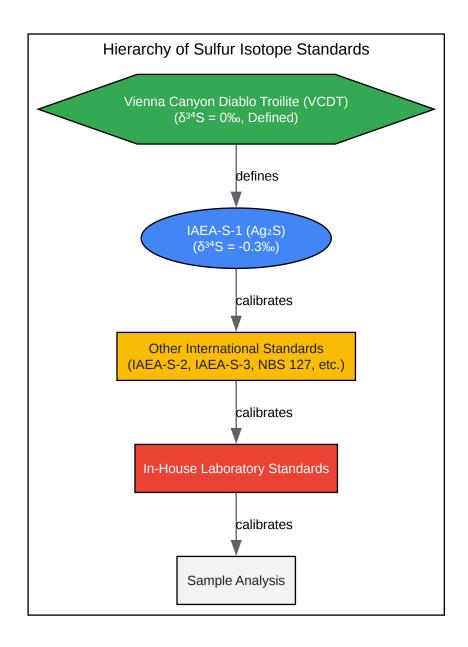




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Caption: Experimental workflow for  $\delta^{34}$ S analysis using EA-IRMS.





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Caption: Relationship between different sulfur isotope standards.

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### References



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